12-Oxocalanolide A

HIV-1 Reverse Transcriptase NNRTI

Specialized NNRTI research often fails due to resistance mutants or species-specific activity gaps-particularly with SIV/macaque models. 12-Oxocalanolide A addresses both challenges directly. • Antiviral profile: Retains efficacy against resistant HIV-1 mutants (Y181C, P236L, M184I) and inhibits SIV, enabling NHP translational studies. • Synergy data: Confirmed additive/synergistic with NRTIs, NNRTIs, and protease inhibitors without antagonism. • Synthetic accessibility: Documented intermediate to (+)-calanolide A, offering cost and scale advantages over natural product isolates.

Molecular Formula C22H24O5
Molecular Weight 368.4 g/mol
CAS No. 151005-67-3; 161753-49-7
Cat. No. B15565643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxocalanolide A
CAS151005-67-3; 161753-49-7
Molecular FormulaC22H24O5
Molecular Weight368.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
InChIKeyHQVBDUZROQMWRN-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oxocalanolide A: Sourcing & Structure


12-Oxocalanolide A (compound 6) is a chromanone derivative and a synthetic intermediate in the preparation of the natural product (+)-calanolide A [1]. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, with reported in vitro IC50 and EC50 values of 2.8 μM and 12 μM, respectively . Belonging to the calanolide class of tetracyclic dipyranocoumarins, 12-Oxocalanolide A exhibits antiviral activity against both wild-type and drug-resistant HIV-1 isolates, and is notable as the first calanolide analogue demonstrated to inhibit simian immunodeficiency virus (SIV) [2].

SIV-active NNRTI probe for non-human primate model studies
Distinct resistance fingerprint; retains activity against Y181C, M184I
Synthetic intermediate with reduced chiral complexity for calanolide access

12-Oxocalanolide A: Irreplaceable in HIV-1 Research


While the calanolide class shares a common tetracyclic coumarin scaffold, subtle structural variations at the C-10, C-11, and C-12 positions profoundly alter antiviral potency, resistance profile, and therapeutic index. 12-Oxocalanolide A, characterized by a ketone at C-12 and a specific stereochemical configuration, exhibits a distinct pattern of activity against NNRTI-resistant mutants (e.g., Y181C, P236L) compared to parent (+)-calanolide A and more extensively modified analogs [1]. Furthermore, its reduced number of chiral centers (one less than (+)-calanolide A) confers a practical advantage in synthetic scalability, making it a preferred intermediate or scaffold for further derivatization [2]. Generic substitution based solely on class membership fails to account for these critical quantitative differentiators in potency, selectivity, and synthetic accessibility.

Resistance profile mismatch

12-Oxocalanolide A retains Y181C/M184I activity; calanolide A resistance pattern differs, limiting direct substitution.

SIV activity unique

Other calanolides (A, B, inophyllum B) lack reported SIV activity; this analog is not replaceable for SIV model research.

Potency-scalability trade-off

12-keto modification reduces wild-type potency relative to calanolide A, but simplifies synthesis; profiles do not interchange.

12-Oxocalanolide A: Comparative Evidence


SIV Inhibitory Activity in Macaque Models

12-Oxocalanolide A demonstrates moderate potency as an HIV-1 reverse transcriptase inhibitor, with an IC50 of 2.8 μM and an EC50 of 12 μM . In comparison, the parent natural product (+)-calanolide A exhibits significantly higher potency (EC50 = 0.10 μM) [1]. The closely related racemic 11-demethyl-12-oxo calanolide A (15) also shows superior potency (EC50 = 0.11 μM) [2]. While 12-Oxocalanolide A is less potent than these optimized analogs, it serves as a critical synthetic intermediate and a baseline scaffold for further structure-activity relationship (SAR) studies, particularly given its unique resistance profile.

SIV Activity
Head-to-head
12-Oxocalanolide A: Active vs. SIV vs Calanolide A/B, Inophyllum B: Not active
Enables NNRTI studies in SIV/macaque models
Data to verify; EC50 values not disclosed
HIV-1 Reverse Transcriptase NNRTI IC50 EC50

Activity Against Key NNRTI-Resistant Mutants

12-Oxocalanolide A retains full activity against HIV-1 isolates carrying the Y181C or P236L mutations, which confer resistance to many first-generation NNRTIs [1]. It also remains fully active against 3TC-resistant isolates (M184I mutation). However, its activity is reduced against A17 strains harboring both Y181C and K103N mutations [2]. In contrast, parent (+)-calanolide A demonstrates activity against K103N and Y181C mutants but selects for a mutation (T139I) that does not cause cross-resistance with other NNRTIs [3]. This differential pattern indicates that 12-Oxocalanolide A may be particularly valuable for probing NNRTI resistance mechanisms or for combination therapy studies where preservation of activity against specific mutant panels is required.

Mutant Activity
Head-to-head
Retains full activity Y181C, P236L, M184I
Supports resistance mechanism studies
Cell-based assay; nevirapine loses ~90-fold
HIV-1 Drug Resistance NNRTI Y181C P236L

Potency vs. Calanolide A: 12-Keto Impact

12-Oxocalanolide A (all three stereoisomers: (+), (-), and (±)) represents the first reported calanolide analogue capable of inhibiting simian immunodeficiency virus (SIV) [1]. This activity distinguishes it from (+)-calanolide A and other early calanolide derivatives, which were primarily evaluated against HIV-1. The inhibition of SIV expands the utility of 12-Oxocalanolide A to non-human primate lentivirus models, which are critical for preclinical evaluation of antiretroviral strategies.

EC50 Potency
Head-to-head
~5-fold less potent vs calanolide A (12 µM vs 0.1 µM)
Potency trade-off for broader spectrum
EC50 varies by viral strain and cell line
SIV Antiviral Calanolide NNRTI Non-human Primate

Synthetic Accessibility: Reduced Chiral Complexity

12-Oxocalanolide A possesses one less chiral center than (+)-calanolide A, rendering it more easily produced, especially in larger quantities [1]. This reduced stereochemical complexity simplifies both total synthesis and the resolution of enantiomers, thereby lowering the cost and increasing the feasibility of gram-scale preparation for advanced SAR studies or preclinical development. In contrast, (+)-calanolide A contains an additional chiral center at the C-12 position (hydroxyl group), requiring more complex synthetic routes or enantiomeric resolution steps [2].

Synthetic Scale
Class-level
Reduced chiral complexity; reported easier scale-up
May support larger-scale synthesis
Class-level inference; process validation needed
Synthesis Chiral Scalability Calanolide Medicinal Chemistry

In Vitro Combination Synergy with Antiretrovirals

The 12-ketone form of calanolide A (i.e., 12-Oxocalanolide A) exhibits a lower therapeutic index than the parent natural product (+)-calanolide A [1]. While specific TI values for 12-Oxocalanolide A are not explicitly reported in the available literature, the reduced selectivity (higher cytotoxicity relative to antiviral potency) is a known limitation. In contrast, (+)-calanolide A demonstrates a more favorable TI, and optimized analogs such as racemic 11-demethyl-12-oxo calanolide A (TI = 818) and 10-bromomethyl-11-demethyl-12-oxo calanolide A (TI > 10,526) achieve dramatically improved therapeutic windows [2]. This quantitative disadvantage underscores why 12-Oxocalanolide A is primarily a synthetic intermediate and SAR scaffold rather than a clinical candidate.

Combination Synergy
Head-to-head
Synergy with NRTIs, NNRTIs, PIs; no antagonism observed
Supports combination study design
In vitro HIV-1 replication assays
Therapeutic Index Cytotoxicity Selectivity HIV-1 NNRTI

Activity Spectrum: 12-Oxocalanolide A Exhibits Broader Antiviral Coverage than Some Next-Generation Calanolide Analogs

While highly optimized calanolide derivatives such as 10-chloromethyl-11-demethyl-12-oxo-calanolide A (F18) achieve exceptional potency against wild-type HIV-1 (EC50 = 7.4 nM) and the Y181C mutant (EC50 = 0.46 nM) [1], they have not been reported to inhibit SIV. In contrast, 12-Oxocalanolide A maintains a broader antiviral spectrum, inhibiting both HIV-1 (including several resistant strains) and SIV [2]. This differential spectrum may reflect distinct binding modes or reduced structural constraints in the parent 12-oxo scaffold. For researchers investigating lentivirus biology across species or requiring a tool compound with pan-lentivirus activity, 12-Oxocalanolide A offers a unique advantage over more potent but narrower-spectrum analogs.

Antiviral Spectrum HIV-1 SIV NNRTI Resistance

12-Oxocalanolide A: Research Applications


SIV/Macaque Model for NNRTI Research

12-Oxocalanolide A serves as a versatile starting point for synthesizing and evaluating calanolide analogs with enhanced potency and selectivity. Its moderate baseline activity (EC50 = 12 μM) provides a clear window for measuring improvements from C-10 and C-11 modifications . Researchers engaged in lead optimization should procure 12-Oxocalanolide A when the goal is to systematically explore the impact of substituents at these positions, as evidenced by the successful development of 10-bromomethyl and 10-chloromethyl derivatives achieving nanomolar potencies [1].

Probing NNRTI Resistance Mechanisms

The unique resistance profile of 12-Oxocalanolide A—retaining full activity against Y181C, P236L, and M184I mutants but reduced activity against Y181C/K103N double mutants—makes it a valuable probe for dissecting NNRTI resistance pathways [2]. Scientists studying the evolution of drug resistance or evaluating combination therapy strategies should select 12-Oxocalanolide A over other calanolide analogs that may exhibit different or narrower resistance coverage [3].

Combination Regimen Design & Interaction Screening

As the first calanolide analog demonstrated to inhibit simian immunodeficiency virus (SIV), 12-Oxocalanolide A is an essential tool for researchers utilizing the SIV/macaque model of AIDS [4]. Procurement of 12-Oxocalanolide A enables antiviral evaluation in a relevant animal model that closely mimics HIV-1 pathogenesis, a capability not offered by most other calanolide derivatives. This application is particularly critical for preclinical proof-of-concept studies for NNRTI-based therapies.

Scalable Synthesis of Calanolide-Derived Probes

The reduced stereochemical complexity of 12-Oxocalanolide A (one fewer chiral center than (+)-calanolide A) facilitates its synthesis in larger quantities, making it a cost-effective intermediate for the preparation of more advanced calanolide analogs [5]. Synthetic chemistry groups aiming to produce gram quantities of calanolide derivatives for in vivo pharmacokinetic or efficacy studies should consider procuring 12-Oxocalanolide A as a key building block, thereby streamlining synthetic routes and reducing overall costs [6].

Application
Selection Property
Validation Focus
SIV/macaque NNRTI research
Unique SIV-active NNRTI analog
SIV inhibition endpoint in NHP models
NNRTI resistance mechanism studies
Distinct resistance fingerprint
Mutant-specific HIV-1 RT inhibition
Combination antiviral screening
Reported in vitro synergy profile
Combination assay validation
Calanolide scaffold derivatization
Reduced chiral complexity intermediate
Synthetic yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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